

Structure of 2-Chloro-5-(tributylstannyl)thiazole

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Compound of Interest

Compound Name: 2-Chloro-5-(tributylstannyl)thiazole

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An In-Depth Technical Guide to **2-Chloro-5-(tributylstannyl)thiazole**: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the structural core of numerous biologically active compounds and FDA-approved drugs.[1][2][3] Its prevalence in pharmaceuticals, from anticancer agents to antivirals, underscores the continuous need for versatile and efficient synthetic building blocks to facilitate the discovery of new chemical entities.[4][5][6] **2-Chloro-5-(tributylstannyl)thiazole** emerges as a particularly valuable intermediate for drug development professionals. This bifunctional reagent offers two distinct points for chemical modification: a chloro-substituent at the 2-position, amenable to nucleophilic substitution, and a tributylstannyl group at the 5-position, primed for palladium-catalyzed cross-coupling reactions.

This guide provides a comprehensive technical overview of **2-Chloro-5-(tributylstannyl)thiazole**, designed for researchers and scientists in the field. As a Senior Application Scientist, the aim is not merely to present data but to provide a cohesive narrative grounded in mechanistic principles and practical laboratory experience. We will delve into its physicochemical properties, provide a robust synthesis protocol, explore its primary application in the Stille cross-coupling reaction, and address the critical safety protocols required for handling organotin compounds.

Part 1: Physicochemical Properties and Spectral Data

Understanding the fundamental properties of a reagent is the first step in its effective application. **2-Chloro-5-(tributylstannyl)thiazole** is a dense, liquid organometallic compound that requires refrigerated storage to maintain its integrity.[7]

Physical and Chemical Properties

The key identifying and physical properties are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	889672-73-5	[8][9]
Molecular Formula	C ₁₅ H ₂₈ ClN ₂ Sn	
Molecular Weight	408.62 g/mol	
Physical Form	Liquid	
Density	1.236 g/mL at 25 °C	
Refractive Index	n ₂₀ /D 1.528	
Storage Temperature	2-8°C	[7]
SMILES String	CCCC(CCCC)c1cnc(Cl)s1	
InChI Key	ZXCCAZVZCUGOQU- UHFFFAOYSA-N	

Anticipated Spectral Data

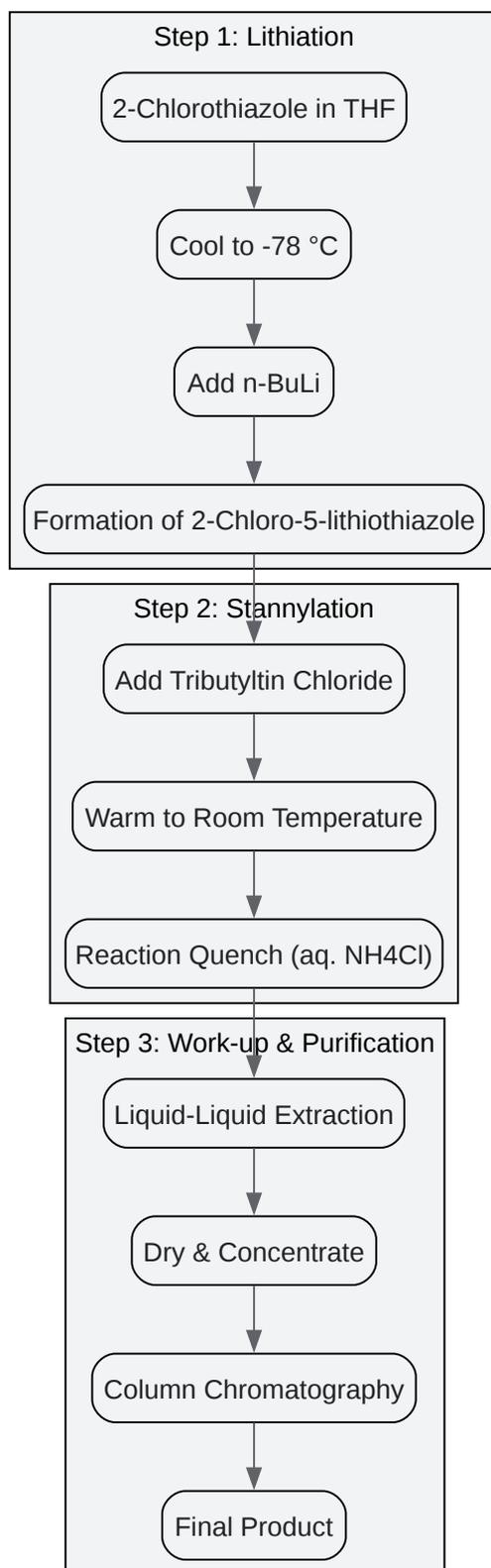
While a definitive, published spectrum for this specific compound is not readily available, we can predict the characteristic signals based on its structure and data from analogous compounds.[10][11] This predictive analysis is crucial for reaction monitoring and product verification.

Spectrum Type	Expected Signals and Interpretation
¹ H NMR	~7.5-7.8 ppm (s, 1H): Thiazole ring proton at C4. ~0.9-1.8 ppm (m, 27H): Overlapping signals corresponding to the protons of the three n-butyl groups attached to the tin atom.
¹³ C NMR	~155-160 ppm: C2 carbon bearing the chloro group. ~145-150 ppm: C5 carbon bearing the stannyl group. ~140-145 ppm: C4 carbon of the thiazole ring. ~10-30 ppm: Signals corresponding to the carbons of the n-butyl groups.
Mass Spec (ESI+)	m/z ~409 [M+H] ⁺ : Predicted parent ion peak, accounting for the isotopic distribution of Sn and Cl.[10] Additional adducts like [M+Na] ⁺ at m/z ~432 may be observed.[10]

Part 2: Synthesis and Purification

The synthesis of **2-Chloro-5-(tributylstannyl)thiazole** is most logically achieved via the stannylation of a pre-existing 2-chlorothiazole. This approach leverages the reactivity of organolithium reagents to create a nucleophilic thiazole intermediate that can be quenched with an electrophilic tin source. This method is adapted from established protocols for the stannylation of similar heterocyclic systems.[12]

Synthesis Workflow Diagram



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Caption: Proposed synthesis workflow for **2-Chloro-5-(tributylstannyl)thiazole**.

Detailed Experimental Protocol

Materials: 2-Chlorothiazole, n-Butyllithium (n-BuLi) in hexanes, Tributyltin chloride, Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Anhydrous magnesium sulfate, Silica gel.

- Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-chlorothiazole (1.0 eq.) and anhydrous THF.
 - Causality: An inert atmosphere and anhydrous conditions are critical because organolithium reagents like n-BuLi are extremely reactive towards water and oxygen.
- Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq.) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 1 hour.
 - Causality: The low temperature controls the exothermic reaction and prevents side reactions. The proton at the 5-position of the thiazole is the most acidic and is selectively deprotonated by the strong base.[\[13\]](#)
- Stannylation: While maintaining the temperature at -78 °C, add tributyltin chloride (1.2 eq.) dropwise. Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
 - Causality: The newly formed lithiated thiazole acts as a potent nucleophile, attacking the electrophilic tin atom of tributyltin chloride to form the desired C-Sn bond.
- Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
- Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to afford the final product.

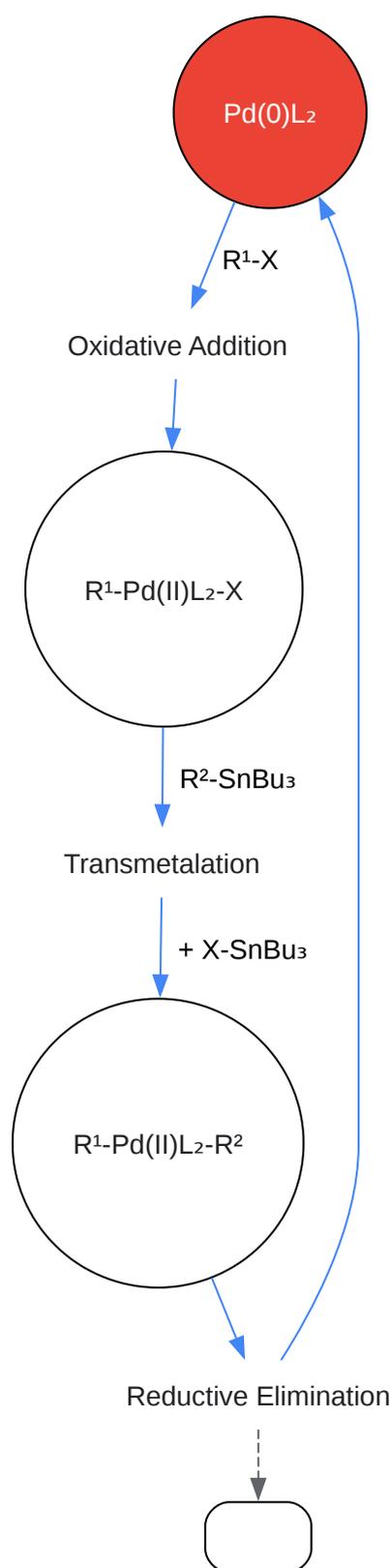
Part 3: Chemical Reactivity and Key Applications

The synthetic utility of **2-Chloro-5-(tributylstannyl)thiazole** is dominated by the palladium-catalyzed Stille cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds, valued for its tolerance of a wide range of functional groups and the relative stability of the organostannane reagents.[\[14\]](#)[\[15\]](#)

The Stille Cross-Coupling Reaction

The reaction couples the thiazole moiety (from the organostannane) with an organic electrophile (typically an aryl, vinyl, or acyl halide/triflate).[\[16\]](#)

Catalytic Cycle Diagram



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Caption: The catalytic cycle of the Stille cross-coupling reaction.[15]

Detailed Protocol for a Representative Stille Coupling

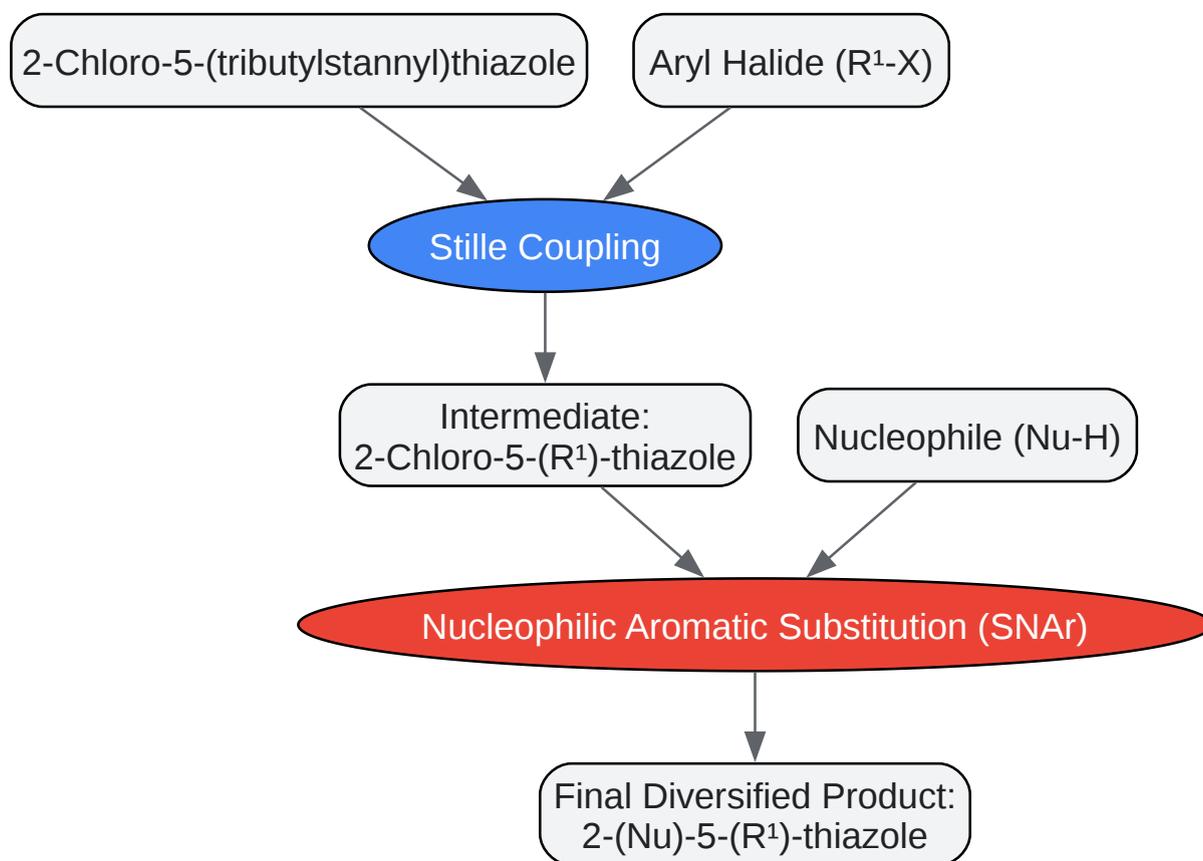
Materials: **2-Chloro-5-(tributylstannyl)thiazole**, Aryl bromide (e.g., 4-bromoacetophenone), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Anhydrous DMF or Toluene, Copper(I) iodide (CuI, optional additive).

- Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and optionally, CuI (0.1 eq.).
 - Causality: Pd(PPh₃)₄ is a common pre-catalyst that generates the active Pd(0) species in solution. CuI can act as a co-catalyst, accelerating the transmetalation step, which is often rate-limiting.[\[17\]](#)
- Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add **2-Chloro-5-(tributylstannyl)thiazole** (1.1 eq.) via syringe, followed by the anhydrous solvent.
- Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
- Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with an aqueous solution of potassium fluoride (KF).
 - Causality: The KF wash helps to remove the tin byproducts by forming insoluble tributyltin fluoride, which can be filtered off.
- Purification: Separate the organic layer, dry over anhydrous magnesium sulfate, concentrate, and purify by column chromatography to yield the coupled product.

Part 4: Application in Drug Discovery - A Synthetic Strategy

The true power of this reagent lies in its ability to facilitate sequential couplings. A drug discovery program might first use the stannane in a Stille coupling to build a core scaffold, and then use the chloro-substituent for further diversification.

Workflow for Scaffold Diversification



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Caption: Sequential functionalization using the subject reagent.

This two-step process allows for the rapid generation of a library of compounds from a single, advanced intermediate, accelerating the structure-activity relationship (SAR) studies that are central to drug development.

Part 5: Safety, Handling, and Disposal

Trustworthiness in science begins with safety. Organotin compounds are acutely toxic and pose significant health and environmental hazards.^{[18][19]} Strict adherence to safety protocols is not optional; it is a mandatory component of responsible research.

Hazard Identification

2-Chloro-5-(tributylstannyl)thiazole is classified with multiple hazards.

Hazard Statement	Description
H301	Toxic if swallowed
H312	Harmful in contact with skin
H315 / H319	Causes skin/serious eye irritation
H360FD	May damage fertility. May damage the unborn child.
H372	Causes damage to organs through prolonged or repeated exposure
H410	Very toxic to aquatic life with long lasting effects

Safe Handling Protocol

- Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[\[20\]](#)[\[21\]](#)
- Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; use heavier-duty gloves or double-glove), and splash-proof safety goggles. [\[21\]](#)
- Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite). Do not use water.[\[18\]](#) Place the contaminated material in a sealed, labeled container for hazardous waste disposal.
- Working Alone: Do not work with organotin reagents while alone in the laboratory.[\[20\]](#)

Waste Disposal

Organotin waste is classified as hazardous and must not be disposed of down the drain.[\[19\]](#)

- Liquid Waste: Collect all liquid waste containing tin residues (including reaction mother liquors and chromatography solvents) in a dedicated, clearly labeled, and sealed hazardous waste container.

- Solid Waste: Contaminated solids (gloves, silica gel, filter paper) should be placed in a separate, sealed hazardous waste container.
- Decontamination: Glassware that has come into contact with the reagent should be rinsed with a solvent (e.g., hexanes or toluene) into the hazardous waste container before conventional washing.[\[20\]](#)

Conclusion

2-Chloro-5-(tributylstannyl)thiazole is a highly versatile and potent building block for organic synthesis, particularly within the context of drug discovery and development. Its dual reactivity allows for controlled, sequential bond formations, enabling the efficient construction of complex molecular architectures based on the privileged thiazole scaffold. While its utility is significant, its high toxicity necessitates a rigorous and disciplined approach to handling and disposal. By understanding its properties, mastering its application in key reactions like the Stille coupling, and adhering strictly to safety protocols, researchers can effectively leverage this reagent to advance the frontiers of medicinal chemistry.

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